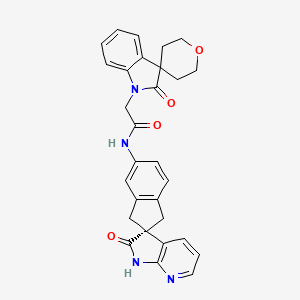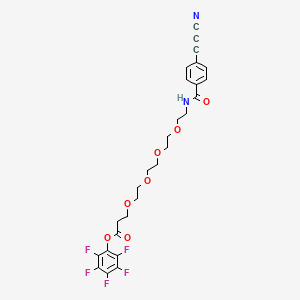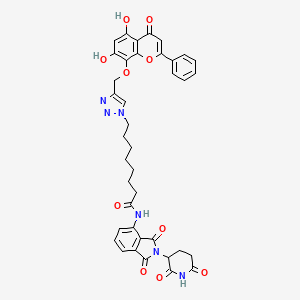
2-Debenzoyl rac Bopindolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Debenzoyl rac Bopindolol-d9: is a deuterated derivative of 2-Debenzoyl rac Bopindolol. It is a biochemical compound used primarily in research settings. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly those involving mass spectrometry and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl rac Bopindolol-d9 typically involves the deuteration of 2-Debenzoyl rac BopindololThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and deuterium sources is essential to achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Debenzoyl rac Bopindolol-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Debenzoyl rac Bopindolol-d9 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Mécanisme D'action
The mechanism of action of 2-Debenzoyl rac Bopindolol-d9 is similar to that of its non-deuterated counterpart. It acts as a beta-adrenergic receptor antagonist, blocking the effects of epinephrine and norepinephrine on beta receptors. This results in a decrease in heart rate and blood pressure. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .
Comparaison Avec Des Composés Similaires
2-Debenzoyl rac Bopindolol: The non-deuterated version of the compound.
Pindolol: A related beta-adrenergic receptor antagonist.
Bopindolol: An ester prodrug of pindolol
Uniqueness: 2-Debenzoyl rac Bopindolol-d9 is unique due to its deuterium content, which can provide advantages in metabolic stability and isotopic labeling studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
285.43 g/mol |
Nom IUPAC |
1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3/i2D3,3D3,4D3 |
Clé InChI |
BGQHPLYSXBZMQG-WVZRYRIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |
SMILES canonique |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)


![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)



![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)

![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)




